molecular formula C9H20ClN3O2 B6285520 tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate hydrochloride CAS No. 2408976-26-9

tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate hydrochloride

Cat. No.: B6285520
CAS No.: 2408976-26-9
M. Wt: 237.73 g/mol
InChI Key: LAAOVTJRSIAHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate hydrochloride is a carbamate derivative characterized by a tert-butyl protecting group, a methyl-substituted carbamate backbone, and a 2-carbamimidoylethyl side chain. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic intermediates in medicinal chemistry and peptide synthesis .

Properties

CAS No.

2408976-26-9

Molecular Formula

C9H20ClN3O2

Molecular Weight

237.73 g/mol

IUPAC Name

tert-butyl N-(3-amino-3-iminopropyl)-N-methylcarbamate;hydrochloride

InChI

InChI=1S/C9H19N3O2.ClH/c1-9(2,3)14-8(13)12(4)6-5-7(10)11;/h5-6H2,1-4H3,(H3,10,11);1H

InChI Key

LAAOVTJRSIAHEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC(=N)N.Cl

Purity

87

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with 2-carbamimidoylethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tert-butyl carbamate hydrochlorides , which are widely used as protective intermediates in organic synthesis. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Applications/Properties References
tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate hydrochloride Likely C₁₀H₂₁ClN₄O₂ - 2-carbamimidoylethyl
- Methylcarbamate
Peptide synthesis intermediates; enhanced solubility due to hydrochloride salt
tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride C₁₅H₂₅ClN₂O₂ - Phenylethylaminoethyl Used in ligand design for receptor-targeted molecules; hydrophobic due to aromatic group
tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride Likely C₁₂H₂₃ClN₂O₂ - Azetidinylmethyl Chiral building block for heterocyclic drug candidates; rigid structure enhances stereoselectivity
tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride Not specified - 3-Aminobutan-2-yl Intermediate for amino acid derivatives; stereochemical complexity

Key Differences and Research Findings

Substituent Effects on Reactivity: The 2-carbamimidoylethyl group in the target compound introduces a guanidine-like moiety, which can participate in hydrogen bonding and metal coordination, unlike the phenylethylaminoethyl group in , which primarily contributes to hydrophobicity and π-π interactions. The azetidinylmethyl substituent in imposes conformational rigidity, a feature absent in the more flexible carbamimidoylethyl chain of the target compound.

Solubility and Stability :

  • Hydrochloride salts (common across all analogs) improve aqueous solubility. However, the carbamimidoylethyl group’s polarity may enhance solubility in polar aprotic solvents compared to the aromatic analog in .
  • Stability under acidic conditions varies: tert-butyl carbamates generally resist hydrolysis at neutral pH but cleave under strong acids, a property critical for protective-group strategies .

Synthetic Utility: The target compound’s carbamimidoylethyl group is advantageous in synthesizing guanidine-containing peptides or enzyme inhibitors, whereas the azetidinylmethyl analog is preferred for constrained cyclic architectures. The phenylethylaminoethyl derivative is favored in neurotransmitter analog synthesis due to its aromatic moiety.

Biological Activity

Tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to collate and analyze the available data on its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula: C8H19ClN2O2
  • Molecular Weight: 196.70 g/mol
  • CAS Number: 45072251

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:

  • Inhibition of Enzymes: Compounds in this class have shown potential as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathology of neurodegenerative diseases like Alzheimer's disease .
  • Modulation of Neurotransmitter Systems: By influencing neurotransmitter levels and activity, these compounds could affect cognitive functions and neuroprotection.

Neuroprotective Effects

A study highlighted that related compounds can protect astrocytes from toxicity induced by amyloid-beta (Aβ) peptides. Specifically, it was noted that certain derivatives demonstrated a reduction in cell death and inflammation markers such as TNF-α when co-treated with Aβ .

Antioxidant Properties

While some derivatives exhibit antioxidant properties, the specific compound this compound has not been extensively characterized for this activity. However, related compounds have shown variable antioxidant effects depending on their structural modifications .

Case Studies

  • Astrocyte Protection Against Aβ Toxicity:
    • In vitro studies indicated that certain carbamate derivatives could significantly improve cell viability in astrocytes exposed to Aβ 1-42. The protective effect was attributed to the modulation of inflammatory cytokines and reduced oxidative stress markers .
  • In Vivo Studies:
    • In an animal model simulating Alzheimer’s disease, treatment with similar compounds resulted in decreased β-secretase activity and improved cognitive function compared to control groups. However, the efficacy varied significantly based on bioavailability and compound structure .

Data Tables

PropertyValue
Chemical NameThis compound
CAS Number45072251
Molecular Weight196.70 g/mol
Neuroprotective EffectModerate protection against Aβ toxicity
Enzyme InhibitionAcetylcholinesterase inhibitor (IC50 = 15.4 nM)
CytotoxicityNon-cytotoxic at low concentrations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.